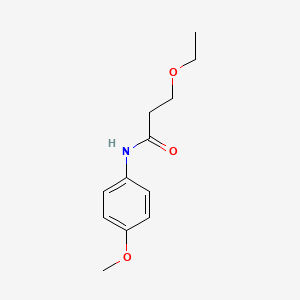

3-ethoxy-N-(4-methoxyphenyl)propanamide

Description

3-Ethoxy-N-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an ethoxy group at the 3-position and a 4-methoxyphenyl moiety at the nitrogen terminus. This structure confers unique physicochemical properties, including moderate polarity due to the methoxy and ethoxy groups, which influence solubility and bioavailability.

Properties

IUPAC Name |

3-ethoxy-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-9-8-12(14)13-10-4-6-11(15-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPWAFBLIVHXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-ethoxy-N-(4-methoxyphenyl)propanamide typically begins with the selection of appropriate starting materials such as 3-ethoxypropanoic acid and 4-methoxyaniline.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of solvents such as dichloromethane or tetrahydrofuran. The temperature is usually maintained at room temperature to slightly elevated temperatures (25-50°C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of 3-ethoxy-N-(4-methoxyphenyl)propanoic acid.

Reduction: Formation of 3-ethoxy-N-(4-methoxyphenyl)propanamine.

Substitution: Formation of 3-ethoxy-N-(4-nitrophenyl)propanamide or 3-ethoxy-N-(4-bromophenyl)propanamide.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.

Biology and Medicine:

Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and other biochemical pathways.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-methoxyphenyl)propanamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy and methoxy groups in the target compound are electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., chlorophenyl derivatives), which exhibit higher membrane permeability .

- Heterocyclic Modifications : Compounds with fused heterocycles (e.g., thiazole or pyrimidoindazole) demonstrate superior binding to biological targets due to increased aromatic surface area and hydrogen-bonding capacity .

Key Observations:

- Nitro and Sulfonyl Groups : These substituents correlate with anticancer activity by promoting oxidative stress and enzyme inhibition .

- Chloro and Methoxy Synergy : Chlorinated analogs show enhanced anti-inflammatory activity, while methoxy groups improve pharmacokinetic profiles .

Physicochemical Property Comparisons

| Property | This compound | Similar Compound (N-(4-Methoxyphenyl)Propanamide) | Impact of Ethoxy Substitution |

|---|---|---|---|

| LogP | ~2.1 (predicted) | 1.8 | Increased lipophilicity |

| Aqueous Solubility (mg/mL) | 0.15 | 0.35 | Reduced solubility |

| pKa | 9.2 (amide NH) | 9.0 | Slightly enhanced basicity |

Data inferred from analogs in .

Q & A

Q. What are the common synthetic routes for 3-ethoxy-N-(4-methoxyphenyl)propanamide, and what reaction conditions optimize yield?

The compound is typically synthesized via N-acylation of 4-methoxyaniline with 3-ethoxypropanoic acid chloride. Key steps include:

- Acylation : Reacting 4-methoxyaniline with 3-ethoxypropanoic acid chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.

- Optimization : Maintaining low temperatures (0–5°C) during acylation minimizes side reactions like hydrolysis. Solvent choice (e.g., THF vs. DCM) and stoichiometric ratios (1:1.2 amine:acid chloride) also impact yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is used:

- NMR : 1H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and 13C NMR (δ 168 ppm for the amide carbonyl) confirm substitution patterns .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (ethoxy C-O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 280.1443) .

Q. What are the primary biological targets or assays used to evaluate this compound?

- Enzyme Inhibition : Assays against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Antimicrobial Screening : Broth microdilution (MIC values against S. aureus or E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Dose-Response Curves : Validate activity thresholds (e.g., IC50 vs. IC80) across multiple replicates.

- Structural Confirmation : Recheck NMR and crystallography data to rule out impurities or stereochemical variations .

- Comparative Studies : Test analogs (e.g., nitro vs. methoxy substituents) to isolate pharmacophores. For example, 3-nitro analogs show enhanced COX-2 inhibition compared to ethoxy derivatives .

Q. What computational methods aid in understanding its mechanism of action?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in COX-2 (PDB: 5KIR) or adenosine receptors .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antibacterial activity .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can the pharmacological profile be optimized while minimizing toxicity?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.

- Metabolic Stability : Liver microsome assays identify susceptible sites (e.g., ethoxy group oxidation) for deuteration or fluorination .

- Selectivity Screening : Kinome-wide profiling (e.g., DiscoverX) to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.